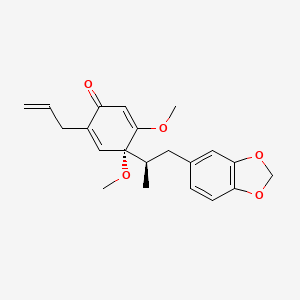

异二氢福吐喹诺 A

描述

Isodihydrofutoquinol A is a complex organic compound that has garnered attention for its synthesis and the intricacies of its molecular structure. This compound, alongside its derivatives, is part of a broader class of chemicals that exhibit fascinating chemical and physical properties, making them a subject of extensive research in organic chemistry.

Synthesis Analysis

The synthesis of Isodihydrofutoquinol A is a notable achievement in organic synthesis, achieved through an efficient process starting from 4-benzyloxy-2-methoxy-acetophenone. This process employs an electrochemical method to construct the 2,5-cyclohexadienone moiety, a critical step in forming the compound. Subsequently, Isodihydrofutoquinol A can be converted into isofutoquinol A and B through futoquinol, showcasing its versatility in synthetic organic chemistry (Shizuri et al., 1986).

Molecular Structure Analysis

The molecular structure of Isodihydrofutoquinol A and its derivatives, such as isofutoquinol A, has been elucidated through advanced techniques like X-ray crystallographic analysis. These studies provide detailed insights into the stereostructure of these compounds, contributing significantly to the understanding of their chemical behavior and potential applications (Shizuri et al., 1986).

科学研究应用

Shizuri 等人(1986 年)进行的一项研究实现了异二氢福吐喹诺 A 的全合成。该合成从 4-苯甲氧基-2-甲氧基苯乙酮开始,并利用电化学方法有效地构建了 2,5-环己二烯酮部分。合成的异二氢福吐喹诺 A 进一步通过福吐喹诺转化为异福吐喹诺 A 和 B。

Tyagi 等人(1993 年)对 Piper schmidtii 进行的另一项研究报告从该植物的叶和茎中分离出异二氢福吐喹诺 A。该研究还提供了已知新木脂素(包括异二氢福吐喹诺 A)的未公开 13C NMR 数据。

Everts(2016 年)探索了各种异喹啉的发现,异二氢福吐喹诺 A 属于该家族。这项研究表明,以前认为主要由植物产生的异喹啉也被烟曲霉等真菌合成。异喹啉以其广泛的应用而闻名,包括作为麻醉剂、血管扩张剂、抗真菌剂和消毒剂。

Bhadra 和 Kumar(2011 年)对异喹啉生物碱的全面综述突出了它们巨大的药理和生物学特性。这些生物碱,包括异二氢福吐喹诺 A,已在生物医学研究和药物发现中显示出潜力,特别是在抗癌特性方面。

Shang 等人(2020 年)的研究综述了 2014 年至 2018 年间异喹啉生物碱的生物活性,强调了它们不同的生物活性,包括抗肿瘤、抗菌、抗真菌和神经保护活性。

作用机制

Target of Action

It is known that this compound has certain biological activities, including antimicrobial, antiviral, and antioxidant properties .

Mode of Action

Its biological activities suggest that it may interact with various cellular targets to exert its effects .

Biochemical Pathways

Given its reported biological activities, it is likely that it interacts with multiple pathways related to microbial growth, viral replication, and oxidative stress .

Pharmacokinetics

It is known that isodihydrofutoquinol a is a solid compound that is insoluble in water at room temperature but soluble in some organic solvents such as methanol, ethanol, and dimethyl sulfoxide .

Result of Action

Its reported biological activities suggest that it may inhibit microbial growth, prevent viral replication, and reduce oxidative stress .

Action Environment

属性

IUPAC Name |

(4R)-4-[(2R)-1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-8,10-12,14H,1,6,9,13H2,2-4H3/t14-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOHLDSEWHACKE-SZNDQCEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C=C1)OCO2)[C@]3(C=C(C(=O)C=C3OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Isodihydrofutoquinol A and where is it found?

A1: Isodihydrofutoquinol A is a neolignan, a type of natural product with a specific chemical structure. It has been isolated from certain species of Piper, a genus of plants that includes black pepper. []

Q2: Have there been any attempts to synthesize Isodihydrofutoquinol A in the lab?

A2: Yes, there have been successful total syntheses of Isodihydrofutoquinol A reported in the scientific literature. [, ] This means researchers have been able to create the compound in a laboratory setting, which can be valuable for further study.

Q3: Are there any studies investigating the potential biological activities of Isodihydrofutoquinol A?

A3: While the provided abstracts do not directly explore biological activities of Isodihydrofutoquinol A, one study mentions the discovery of potential epidermal growth factor receptor inhibitors from black pepper for lung cancer treatment using an in-silico approach. [] This suggests that compounds found within black pepper, potentially including Isodihydrofutoquinol A, warrant further investigation for their biological effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。